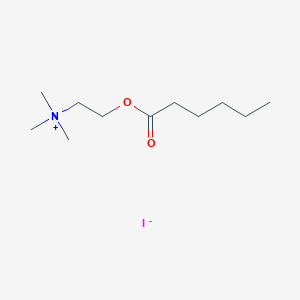
Choline, iodide, hexanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Choline, iodide, hexanoate is a chemical compound with the molecular formula C₁₁H₂₄INO₂. It is an ionic liquid, which means it is composed of ions and exists in a liquid state at room temperature. Ionic liquids like this compound have gained significant attention due to their unique properties, such as low volatility, high thermal stability, and the ability to dissolve a wide range of substances .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Choline, iodide, hexanoate can be synthesized by neutralizing choline hydroxide with hexanoic acid. The reaction is typically carried out in a round-bottom flask with distilled water as the solvent. The mixture is stirred continuously at room temperature for about 12 hours to ensure complete neutralization .
Industrial Production Methods
In industrial settings, the production of this compound involves similar neutralization reactions but on a larger scale. The process may include additional purification steps such as filtration and crystallization to obtain a high-purity product suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
Choline, iodide, hexanoate can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can also occur, although they are less common.
Substitution: The iodide ion in the compound can be substituted with other halides or nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Halide exchange reactions can be carried out using silver nitrate or other halide salts
Major Products Formed
Oxidation: Various carboxylic acids and aldehydes.
Reduction: Alcohols and other reduced forms of the compound.
Substitution: Different halide salts and substituted ionic liquids
Wissenschaftliche Forschungsanwendungen
Choline, iodide, hexanoate has a wide range of applications in scientific research:
Chemistry: Used as a solvent and catalyst in various chemical reactions due to its unique properties.
Biology: Employed in DNA extraction and stabilization processes.
Medicine: Investigated for its potential in drug delivery systems, particularly for transdermal applications.
Industry: Utilized in the production of specialty chemicals and as a component in various industrial processes.
Wirkmechanismus
The mechanism of action of choline, iodide, hexanoate involves its ability to interact with biological membranes and proteins. The compound can enhance the permeability of cell membranes, facilitating the transport of drugs and other molecules. It also stabilizes DNA and proteins through electrostatic and hydrophobic interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Choline chloride
- Choline bicarbonate
- Choline geranate
Comparison
Choline, iodide, hexanoate is unique due to its specific ionic composition, which imparts distinct properties such as higher thermal stability and enhanced solubility for certain substances. Compared to choline chloride and choline bicarbonate, it offers better performance in specific applications like DNA stabilization and transdermal drug delivery .
Eigenschaften
CAS-Nummer |
18885-38-6 |
|---|---|
Molekularformel |
C11H24INO2 |
Molekulargewicht |
329.22 g/mol |
IUPAC-Name |
2-hexanoyloxyethyl(trimethyl)azanium;iodide |
InChI |
InChI=1S/C11H24NO2.HI/c1-5-6-7-8-11(13)14-10-9-12(2,3)4;/h5-10H2,1-4H3;1H/q+1;/p-1 |
InChI-Schlüssel |
OAZLRSAVKWVLIQ-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCC(=O)OCC[N+](C)(C)C.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(2-{[2-(Dodecylsulfanyl)ethyl]sulfanyl}ethyl)sulfanyl]dodecane](/img/structure/B14703335.png)
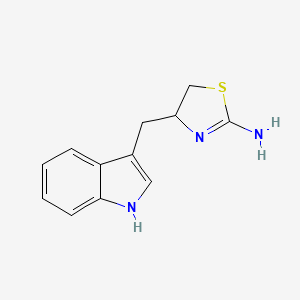


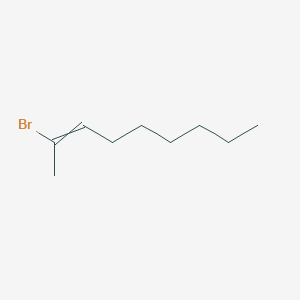

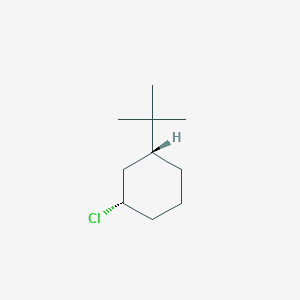
![N~1~,N~2~-Bis[3-(dibutylamino)propyl]ethanediamide](/img/structure/B14703387.png)
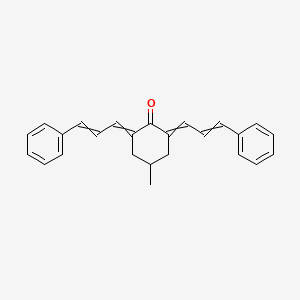
![3-[(Oxan-2-yl)oxy]propane-1,2-diol](/img/structure/B14703390.png)
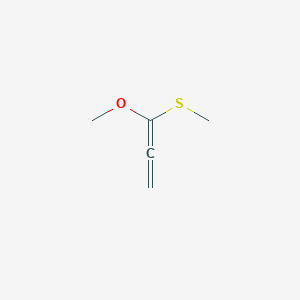


![4,4'-[(Dibutylstannanediyl)bis(oxycarbonyl)]dianiline](/img/structure/B14703418.png)
